![molecular formula C16H24N2O3S B4447197 N-[1-methyl-2-(3-methyl-1-piperidinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B4447197.png)
N-[1-methyl-2-(3-methyl-1-piperidinyl)-2-oxoethyl]-N-phenylmethanesulfonamide
Overview
Description
N-[1-methyl-2-(3-methyl-1-piperidinyl)-2-oxoethyl]-N-phenylmethanesulfonamide, commonly known as MS-275, is a synthetic compound that is used in scientific research. It belongs to the class of histone deacetylase inhibitors and is used to study epigenetic modifications in cells.
Mechanism of Action
MS-275 works by inhibiting the activity of histone deacetylases, which are enzymes that remove acetyl groups from histone proteins. Histone proteins are involved in the packaging of DNA into chromatin, and their acetylation status can affect gene expression. By inhibiting histone deacetylases, MS-275 can increase the acetylation of histones, which can lead to changes in gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of MS-275 depend on the cell type and the specific genes that are affected. In cancer cells, MS-275 has been shown to induce cell cycle arrest and apoptosis, which can lead to tumor regression. In stem cells, MS-275 has been shown to promote differentiation and inhibit self-renewal, which can be useful for regenerative medicine. In immune cells, MS-275 has been shown to modulate cytokine production and suppress inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using MS-275 in lab experiments is that it is a specific inhibitor of histone deacetylases and does not affect other enzymes or pathways. This can make it easier to interpret the results of experiments. However, one limitation of using MS-275 is that it can have off-target effects on other proteins, which can complicate the interpretation of results. Additionally, MS-275 can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on MS-275. One area of interest is the development of more specific inhibitors of histone deacetylases that do not have off-target effects. Another area of interest is the use of MS-275 in combination with other drugs to treat cancer or other diseases. Finally, there is interest in using MS-275 to study the role of histone deacetylases in aging and age-related diseases.
Scientific Research Applications
MS-275 is primarily used in scientific research to study epigenetic modifications in cells. Epigenetic modifications are changes in gene expression that do not involve changes in the DNA sequence. Histone deacetylase inhibitors like MS-275 can alter the acetylation status of histones, which can affect gene expression. MS-275 has been used to study the effects of histone deacetylase inhibition on cancer cells, stem cells, and immune cells.
properties
IUPAC Name |
N-[1-(3-methylpiperidin-1-yl)-1-oxopropan-2-yl]-N-phenylmethanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-13-8-7-11-17(12-13)16(19)14(2)18(22(3,20)21)15-9-5-4-6-10-15/h4-6,9-10,13-14H,7-8,11-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEISQTUVOOJBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C(C)N(C2=CC=CC=C2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-methylpiperidin-1-yl)-1-oxopropan-2-yl]-N-phenylmethanesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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